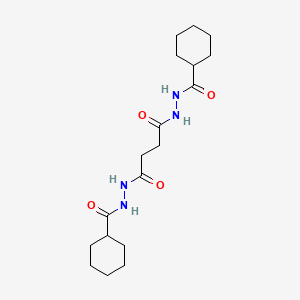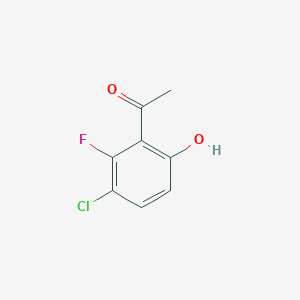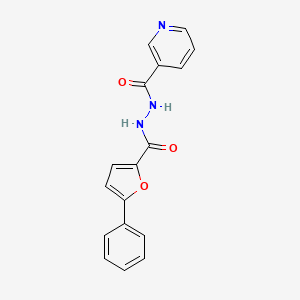
N'-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a phenylfuran moiety attached to a pyridine carbohydrazide framework, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide typically involves the reaction of 5-phenylfuran-2-carbaldehyde with pyridine-3-carbohydrazide in the presence of a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenyl and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives with potential biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Wirkmechanismus
The mechanism by which N’-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration in fungi and bacteria, leading to their death . Molecular docking studies have revealed that the compound binds to the ubiquinone-binding region of succinate dehydrogenase through hydrogen bonds and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(2-furfurylidene)pyridine-3-carbohydrazide
- N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide
- N’-(4-fluorophenyl)picolinohydrazide
- N’-(3,4-fluorophenyl)picolinohydrazide
Uniqueness
N’-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide stands out due to its unique combination of a phenylfuran moiety and a pyridine carbohydrazide framework. This structure imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and specific enzyme inhibition, which are not observed in similar compounds .
Eigenschaften
Molekularformel |
C17H13N3O3 |
|---|---|
Molekulargewicht |
307.30 g/mol |
IUPAC-Name |
N'-(5-phenylfuran-2-carbonyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C17H13N3O3/c21-16(13-7-4-10-18-11-13)19-20-17(22)15-9-8-14(23-15)12-5-2-1-3-6-12/h1-11H,(H,19,21)(H,20,22) |
InChI-Schlüssel |
KNNWRCASTMRUMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NNC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B15148986.png)

![(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)propanedinitrile](/img/structure/B15149000.png)
![{2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine](/img/structure/B15149003.png)
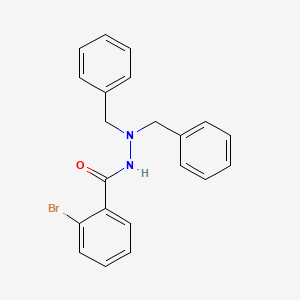
![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15149013.png)
![5-(diethylamino)-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B15149026.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B15149040.png)
![1-[(2-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B15149045.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15149053.png)
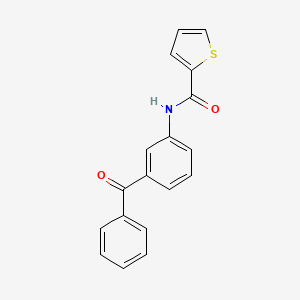
![2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149076.png)
